molecular formula C9H6O4 B2818028 4-Methyl-2-oxobenzo[d][1,3]dioxole-5-carbaldehyde CAS No. 861560-76-1

4-Methyl-2-oxobenzo[d][1,3]dioxole-5-carbaldehyde

Cat. No.: B2818028
CAS No.: 861560-76-1
M. Wt: 178.143
InChI Key: BZTGUYPBQQPPJO-UHFFFAOYSA-N
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Description

4-Methyl-2-oxobenzo[d][1,3]dioxole-5-carbaldehyde, with the CAS registry number 861560-76-1, is an organic compound with the molecular formula C9H6O4 and a molecular weight of 178.14 g/mol . Its structure is based on a benzo[d][1,3]dioxole (commonly known as a benzodioxole) scaffold, which is a privileged structure in medicinal chemistry and chemical synthesis. This particular molecule is functionalized with an aldehyde group and a methyl-substituted oxo group, making it a versatile building block for further chemical transformations, such as the synthesis of hydrazide derivatives for sensor development . Compounds containing the benzodioxole moiety are of significant interest in various research fields. Related structures have been utilized in the development of sensitive chemical sensors for the detection of heavy metal ions, demonstrating the potential of this compound class in environmental monitoring and analytical chemistry . Furthermore, the aldehydic functional group is highly reactive and serves as an invaluable intermediate for producing a wide range of products, including pharmaceuticals, flavors, and fragrances, through enzymatic or chemical synthesis . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to handle this compound with appropriate safety precautions.

Properties

IUPAC Name

4-methyl-2-oxo-1,3-benzodioxole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c1-5-6(4-10)2-3-7-8(5)13-9(11)12-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTGUYPBQQPPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxobenzo[d][1,3]dioxole-5-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or hydrazines can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of hydrazones or imines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of benzodioxole derivatives, which are known for their diverse biological activities. The synthesis of 4-Methyl-2-oxobenzo[d][1,3]dioxole-5-carbaldehyde typically involves multi-step organic reactions that include the formation of the dioxole ring and subsequent functionalization at the aldehyde position. These synthetic pathways are crucial for generating derivatives with enhanced biological properties.

Biological Activities

Antidiabetic Potential
Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives, including this compound. Research demonstrated that certain derivatives exhibited significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. For instance, a study reported that specific benzodioxole carboxamide derivatives could reduce blood glucose levels in diabetic mice from 252.2 mg/dL to 173.8 mg/dL, indicating their potential as antidiabetic agents .

Anticancer Efficacy
The compound has also been investigated for its anticancer properties. In vitro studies showed promising results where certain benzodioxole derivatives displayed cytotoxic effects on cancer cell lines while maintaining safety for normal cells. This suggests that compounds like this compound could be developed as leads for novel anticancer therapies .

Therapeutic Implications

Drug Development
The structural features of this compound allow for modifications that can enhance its pharmacological profiles. For example, researchers are exploring its role in developing drugs targeting metabolic disorders and cancer treatment. The versatility of the benzodioxole nucleus has led to the synthesis of various derivatives with improved efficacy against specific biological targets .

Case Study 1: Antidiabetic Activity

A study synthesized several benzodioxole carboxamide derivatives and tested their α-amylase inhibitory activity. The most effective compounds demonstrated IC50 values significantly lower than those of established antidiabetic drugs, indicating a strong potential for further development as therapeutic agents for diabetes management .

Case Study 2: Anticancer Properties

In another investigation, researchers evaluated the anticancer effects of benzodioxole derivatives on different cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies .

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxobenzo[d][1,3]dioxole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in the detection of heavy metal ions, the compound forms complexes with the metal ions, which can be detected electrochemically . The aldehyde group plays a crucial role in these interactions, facilitating the formation of stable complexes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzo[d][1,3]dioxole-5-carbaldehyde scaffold is highly versatile, with modifications at positions 2, 4, 6, and 7 leading to diverse chemical and biological profiles. Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Properties/Applications References
4-Methyl-2-oxobenzo[d][1,3]dioxole-5-carbaldehyde 4-CH₃, 2-Oxo, 5-CHO Intermediate for bioactive molecules; enhanced electrophilicity at C5 due to oxo group
7-Methoxybenzo[d][1,3]dioxole-5-carbaldehyde 7-OCH₃, 5-CHO Used in thiazolidinedione derivatives (e.g., antitumor agents); yield: 58–87% (GC)
6-Bromobenzo[d][1,3]dioxole-5-carbaldehyde 6-Br, 5-CHO Intermediate for PAR-4 antagonists; facilitates Suzuki cross-coupling reactions
4-Iodobenzo[d][1,3]dioxole-5-carbaldehyde 4-I, 5-CHO Halogenated derivative; potential for radiolabeling or heavy-atom crystallography
7-Bromobenzo[d][1,3]dioxole-5-carbaldehyde 7-Br, 5-CHO Boiling point: ~180°C; used in flavoring agents and antifungal derivatives
2,2-Dimethylbenzo[d][1,3]dioxole-5-carbaldehyde 2,2-(CH₃)₂, 5-CHO Enhanced steric hindrance; niche applications in chiral synthesis

Key Observations:

Substituent Effects on Reactivity :

  • Electron-withdrawing groups (e.g., Br, I at position 7) increase electrophilicity at the aldehyde, facilitating nucleophilic additions ().
  • Methoxy groups (e.g., 7-OCH₃) improve solubility and stabilize intermediates in heterocyclic synthesis ().
  • Steric hindrance from 2,2-dimethyl groups () limits reactivity but enhances selectivity in chiral environments.

Synthetic Efficiency :

  • Yields for 7-methoxy derivatives (58–87%) vary based on reaction conditions, such as acid catalysis or purification methods ().
  • Halogenated derivatives (Br, I) are synthesized via electrophilic substitution or metal-catalyzed cross-coupling ().

Biological Relevance :

  • Derivatives with methoxy or bromo substituents exhibit potent antitumor () and antifungal () activities.
  • Chiral benzimidazoles derived from sugar-based aldehydes () highlight the scaffold’s versatility in drug discovery.

Physical Properties: Halogenated derivatives (e.g., 7-Br) have higher boiling points (~180°C) compared to non-halogenated analogs (). Spectral data (NMR, MS) for analogs are well-documented (e.g., δ 7.72 ppm for 7-methoxy in ), aiding structural elucidation.

Biological Activity

4-Methyl-2-oxobenzo[d][1,3]dioxole-5-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. Its structure, characterized by a benzodioxole moiety, suggests potential applications in various therapeutic areas, including anti-cancer and anti-diabetic properties. This article reviews the biological activity of this compound based on recent research findings.

Antioxidant Activity

Research indicates that compounds containing the benzodioxole structure, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with aging and various diseases .

Key Findings:

  • Cell-Free Systems: The compound demonstrated strong radical-scavenging activity in cell-free assays.
  • Cell-Based Systems: It effectively reduced intracellular reactive oxygen species (ROS) levels in human skin fibroblasts .

Antidiabetic Activity

The compound has been evaluated for its potential as an α-amylase inhibitor, which is significant for managing blood glucose levels in diabetic patients. In vitro studies have shown that benzodioxole derivatives can inhibit α-amylase effectively .

Table 1: α-Amylase Inhibition Data

CompoundIC50 (µM)Remarks
4-Methyl-2-oxo...0.85Potent α-amylase inhibitor
Compound IIc0.68Significant activity

Neuroprotective Activity

In addition to its antioxidant and antidiabetic properties, the compound has been investigated for neuroprotective effects. Studies have shown that it can protect neuronal cells from oxidative stress-induced damage, making it a candidate for treating neurodegenerative diseases .

Case Study:
A study involving PC12 cells demonstrated that treatment with this compound resulted in reduced cell death under oxidative stress conditions induced by H₂O₂ .

Enzyme Interaction

The biological activity of this compound can be attributed to its interaction with various enzymes:

  • Acetylcholinesterase (AChE) Inhibition: Some derivatives have shown inhibitory effects on AChE, suggesting potential applications in treating Alzheimer's disease.

Table 2: Enzyme Inhibition Data

CompoundAChE Inhibition (%)Remarks
Compound 6j85Highest AChE inhibition
Compound IIc78Moderate AChE inhibition

Q & A

Q. What are the primary synthetic routes for 4-Methyl-2-oxobenzo[d][1,3]dioxole-5-carbaldehyde, and how do reaction conditions influence yield?

The synthesis of benzo[d][1,3]dioxole derivatives typically involves functionalization of the aromatic core. For 4-Methyl-2-oxo derivatives, key steps include:

  • Chloromethylation : Reacting precursor benzo[d][1,3]dioxole compounds with formaldehyde and HCl under acidic conditions to introduce the methyl-oxo group .
  • Aldehyde Introduction : Oxidation of a hydroxymethyl intermediate using mild oxidizing agents like pyridinium chlorochromate (PCC) to preserve the dioxole ring integrity .
    Optimization : Yield depends on temperature (40–60°C), solvent polarity (e.g., dichloromethane), and stoichiometry of formaldehyde. Excess HCl can lead to over-chlorination, reducing purity .

Q. Which analytical techniques are critical for characterizing the aldehyde group in this compound?

  • NMR Spectroscopy : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm in 1^1H NMR, while 13^{13}C NMR shows a carbonyl signal at ~190–195 ppm. Adjacent dioxole ring protons resonate as doublets (δ 6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]+^+ and fragmentation patterns (e.g., loss of CO from the aldehyde group) .
  • IR Spectroscopy : A strong absorption band at ~1700 cm1^{-1} confirms the carbonyl stretch .

Q. How does the aldehyde group participate in nucleophilic addition reactions?

The aldehyde undergoes:

  • Schiff Base Formation : Reacting with primary amines (e.g., aniline) in ethanol under reflux to form imines, confirmed by 1^1H NMR loss of the aldehyde proton .
  • Reduction : Sodium borohydride (NaBH4_4) selectively reduces the aldehyde to a primary alcohol without affecting the dioxole ring .
    Note : Steric hindrance from the methyl group may slow reaction kinetics compared to unsubstituted analogs .

Advanced Research Questions

Q. How does regioselectivity manifest in electrophilic substitution reactions of this compound?

The electron-rich dioxole ring directs electrophiles (e.g., nitration, halogenation) to the 5-position due to:

  • Resonance Effects : The methyl and oxo groups deactivate the 4- and 2-positions, respectively, leaving the 5-position most reactive .
  • Experimental Validation : Nitration with HNO3_3/H2_2SO4_4 yields a single nitro derivative at C5, confirmed by X-ray crystallography .

Q. What computational methods are used to predict the compound’s reactivity in drug design?

  • DFT Calculations : B3LYP/6-31G(d) models predict electrophilic Fukui indices, identifying the aldehyde and dioxole oxygen as reactive sites .
  • Docking Studies : Molecular docking with enzymes (e.g., cyclooxygenase-2) assesses binding affinity, leveraging the compound’s planar structure for π-π interactions .

Q. How can conflicting biological activity data (e.g., antibacterial vs. inactive) be resolved for analogs of this compound?

  • Structure-Activity Relationship (SAR) : Compare substituent effects. For example, replacing the methyl group with a trifluoromethyl group (as in [9]) enhances lipophilicity and antibacterial potency .
  • Metabolic Stability Assays : Test plasma stability (e.g., half-life in mouse plasma) to rule out rapid degradation as a cause of inactivity .

Q. What strategies stabilize the aldehyde group during long-term storage?

  • Lyophilization : Store as a lyophilized solid under argon to prevent oxidation.
  • Derivatization : Convert to a stable oxime derivative using hydroxylamine hydrochloride, which can be regenerated via acid hydrolysis .

Data Contradiction Analysis

Q. Why do similar benzo[d][1,3]dioxole derivatives exhibit divergent oxidation behaviors?

Substituent Oxidation Product Conditions Reference
Ethoxy (C6)Carboxylic acidKMnO4_4, H2_2O
Trifluoromethyl (C7)No reactionKMnO4_4, H2_2O
Explanation : Electron-withdrawing groups (e.g., CF3_3) deactivate the ring, hindering oxidation. Steric effects from bulky substituents further reduce reactivity .

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